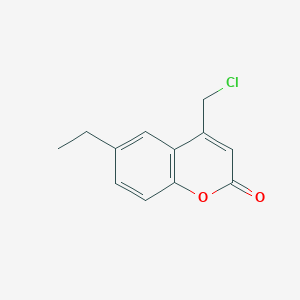

4-(chloromethyl)-6-ethyl-2H-chromen-2-one

Vue d'ensemble

Description

4-(chloromethyl)-6-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one typically involves the chloromethylation of 6-ethyl-2H-chromen-2-one. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or chlorosulfonic acid in the presence of a catalyst like zinc iodide . The reaction is usually conducted in a solvent like dichloromethane at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process .

Analyse Des Réactions Chimiques

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN₂) reactions, enabling the introduction of diverse functional groups.

Mechanistic Insight : The reaction involves nucleophilic attack on the chloromethyl carbon, forming a transition state stabilized by the electron-withdrawing lactone ring. Steric effects from the ethyl group at position 6 moderately hinder access to the reaction site .

Oxidation Reactions

Oxidation targets the ethyl or chloromethyl group, depending on reagent strength.

Side Reactions : Competitive oxidation of the lactone ring occurs under harsh conditions (e.g., HNO₃), leading to ring-opened dicarboxylic acids .

Reduction Reactions

Reductive pathways modify the chloromethyl group or lactone ring.

Limitations : NaBH₄ fails to reduce the chloromethyl group due to insufficient reducing power .

Coupling Reactions

The chloromethyl group participates in cross-coupling reactions under catalytic conditions.

Stability and Side Reactions

-

Hydrolysis : The chloromethyl group hydrolyzes slowly in aqueous acidic/neutral media (t₁/₂ = 48h at pH 7) but rapidly under basic conditions (t₁/₂ = 2h at pH 12) to form 4-hydroxymethyl derivatives .

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming polycyclic aromatic hydrocarbons .

Comparative Reactivity

The ethyl group at position 6 exerts moderate steric and electronic effects:

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one. Research indicates that compounds with similar chromenone structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that derivatives of this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxic Effects

In vitro studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in human cancer cells, suggesting potential applications in cancer therapy.

Pesticidal Properties

The compound has been explored for its pesticidal properties. Its structural features allow it to interact with biological systems in pests, potentially leading to effective pest control strategies. Research indicates that chlorinated chromenones can disrupt the physiological processes in insects, making them candidates for developing new insecticides.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chromenone derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(bromomethyl)-6-ethyl-2H-chromen-2-one

- 4-(hydroxymethyl)-6-ethyl-2H-chromen-2-one

- 4-(methoxymethyl)-6-ethyl-2H-chromen-2-one

Uniqueness

4-(chloromethyl)-6-ethyl-2H-chromen-2-one is unique due to its specific chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Activité Biologique

4-(Chloromethyl)-6-ethyl-2H-chromen-2-one is a derivative of the coumarin family, known for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing upon various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the chloromethylation of 6-ethylcoumarin. The reaction can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of coumarin derivatives, including this compound. The compound has shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 100 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

| Klebsiella pneumoniae | Not specified |

In a study evaluating various coumarin derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. Research indicates that the presence of electron-withdrawing groups enhances the antioxidant capacity of these compounds. For instance, the substitution pattern on the chromenone ring significantly influences its ability to scavenge free radicals .

Anticancer Activity

The anticancer potential of coumarin derivatives has been a focus in recent pharmacological research. Studies have shown that certain coumarins can inhibit cancer cell proliferation by targeting specific pathways such as apoptosis and cell cycle regulation. For example, this compound has been investigated for its effects on myeloid cell leukemia-1 (Mcl-1), a protein implicated in cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their chemical structure. Key findings from SAR studies include:

- Substituent Effects : Electron-withdrawing groups at specific positions on the coumarin ring enhance antibacterial and antioxidant activities.

- Hydrophobic Interactions : The hydrophobic nature of substituents can improve membrane permeability, facilitating better interaction with microbial cells .

- Positioning of Functional Groups : The location of substituents (e.g., at C4 or C6) is crucial for optimizing biological activity against targeted pathogens or cancer cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .

- Antioxidant Properties : Another investigation confirmed that derivatives with multiple substitutions displayed enhanced radical-scavenging abilities, indicating potential applications in oxidative stress-related conditions .

- Cancer Cell Studies : Research focused on Mcl-1 inhibition revealed that specific analogs of coumarins could effectively induce apoptosis in cancer cell lines, suggesting a therapeutic avenue for drug development against resistant cancers .

Propriétés

IUPAC Name |

4-(chloromethyl)-6-ethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(14)15-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZSYMGPRXJWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359142 | |

| Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637751-75-8 | |

| Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.